- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

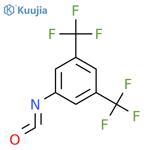

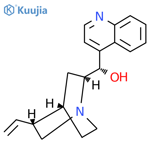

O composto 1-[(R)-(5-Etenilquinuclidina-2-il)(4-quinolil)metil]-3-[3,5-bis(trifluorometil)fenil]ureia é uma molécula complexa com estrutura quiral, destacando-se pela presença de grupos quinuclidina e quinolina, além de um núcleo de ureia substituído com grupos trifluorometil. Sua configuração estereoquímica (R) confere especificidade molecular, potencialmente relevante para interações com alvos biológicos. Os grupos trifluorometil aumentam a lipofilicidade e estabilidade metabólica, enquanto o sistema bicíclico pode favorecer a ligação a receptores ou enzimas. A combinação dessas características sugere aplicações em química medicinal, como modulação de vias de sinalização celular, com possível atividade farmacológica direcionada. A estrutura híbrida, unindo fragmentos heterocíclicos nitrogenados e substituintes eletronicamente distintos, demonstra versatilidade para estudos de relação estrutura-atividade.

![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://pt.kuujia.com/scimg/cas/945985-98-8x500.png)

945985-98-8 structure

Nome do Produto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

N.o CAS:945985-98-8

MF:C28H26F6N4O

MW:548.52266740799

CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea

- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea

- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)

-

- Inchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1

- Chave InChI: VNRLCKBQNVNWFW-WAJMBDEPSA-N

- SMILES: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Propriedades Computadas

- Massa Exacta: 548.20108044 g/mol

- Massa monoisotópica: 548.20108044 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 9

- Contagem de Átomos Pesados: 39

- Contagem de Ligações Rotativas: 5

- Complexidade: 859

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 3

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 57.3

- Peso Molecular: 548.5

- XLogP3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$165 | 2024-06-05 | |

| 1PlusChem | 1P01KYP6-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 100mg |

$191.00 | 2024-04-19 | |

| 1PlusChem | 1P01KYP6-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 95% | 50mg |

$133.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1257743-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 100mg |

$155 | 2025-02-26 | |

| Ambeed | A1205861-250mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 250mg |

$177.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1257743-250mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98% | 250mg |

$205 | 2025-03-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |

945985-98-8 | 98%,99%e.e. | 50mg |

¥870.0 | 2024-07-19 | |

| abcr | AB589377-100mg |

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |

945985-98-8 | 95% | 100mg |

€160.00 | 2024-07-24 | |

| Ambeed | A1205861-50mg |

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |

945985-98-8 | 98% | 50mg |

$71.0 | 2024-05-30 |

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt

Referência

- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids, Organic Letters, 2007, 9(14), 2621-2624

Método de produção 3

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt

1.3 Reagents: Water ; 24 h, rt

1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt

Referência

- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Método de produção 4

Condições de reacção

Referência

- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Método de produção 5

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Referência

- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Método de produção 6

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Solvents: Water ; 24 h, rt

1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt

Referência

- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Método de produção 7

Condições de reacção

Referência

- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis, ACS Catalysis, 2014, 4(2), 634-638

Método de produção 8

Condições de reacção

Referência

- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade, Organic Letters, 2012, 14(20), 5290-5293

Método de produção 9

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 16 h, rt

Referência

- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones, Synlett, 2019, 30(12), 1474-1478

Método de produção 10

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

Referência

- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Método de produção 11

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt

Referência

- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts, Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

- 1-isocyanato-3,5-bis(trifluoromethyl)benzene

- Cinchonidine

- Cinchonine

- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Literatura Relacionada

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

2. Book reviews

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea) Produtos relacionados

- 1214363-55-9(Ethyl 6-bromo-5-fluoropicolinate)

- 1297654-77-3(5,8-Difluoroquinolin-3-amine)

- 1270387-69-3(tert-butyl N-2-amino-2-(5-methylpyridin-2-yl)ethylcarbamate)

- 1006376-61-9((1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate)

- 2227794-83-2(4-{2-(2S)-oxiran-2-ylethyl}morpholine)

- 1696343-02-8(2-chloro-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde)

- 1519902-26-1(1,3,3-Trimethylcyclopentan-1-amine)

- 1864056-14-3(3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride)

- 95975-55-6(Guggulsterone)

- 2411326-28-6(Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate)

Fornecedores recomendados

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel